molecular formula C15H16ClNO B379331 2-[1-(Benzylamino)ethyl]-4-chlorophenol

2-[1-(Benzylamino)ethyl]-4-chlorophenol

Katalognummer: B379331
Molekulargewicht: 261.74 g/mol
InChI-Schlüssel: WRZDLRLFAQCKBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Benzylamino)ethyl]-4-chlorophenol is a chlorophenol derivative featuring a benzylaminoethyl substituent at the 2-position of the phenolic ring. Its molecular formula is C₁₅H₁₆ClNO, with a molecular weight of 273.75 g/mol. The compound combines a 4-chlorophenol backbone with a benzylaminoethyl side chain, which introduces both lipophilic (benzyl) and hydrophilic (amine) properties. This structural duality may enhance solubility in polar organic solvents compared to simpler chlorophenols while retaining phenolic acidity .

Eigenschaften

Molekularformel

C15H16ClNO

Molekulargewicht

261.74 g/mol

IUPAC-Name

2-[1-(benzylamino)ethyl]-4-chlorophenol

InChI

InChI=1S/C15H16ClNO/c1-11(14-9-13(16)7-8-15(14)18)17-10-12-5-3-2-4-6-12/h2-9,11,17-18H,10H2,1H3

InChI-Schlüssel

WRZDLRLFAQCKBJ-UHFFFAOYSA-N

SMILES

CC(C1=C(C=CC(=C1)Cl)O)NCC2=CC=CC=C2

Kanonische SMILES

CC(C1=C(C=CC(=C1)Cl)O)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Biologische Aktivität

2-[1-(Benzylamino)ethyl]-4-chlorophenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, synthesis, and potential applications in drug development.

Chemical Structure and Properties

2-[1-(Benzylamino)ethyl]-4-chlorophenol is characterized by the presence of a chlorophenol moiety, which is known for its biological activity. Its structure can be represented as follows:

  • Molecular Formula : C13H12ClN
  • Molecular Weight : 233.69 g/mol

This compound features a benzylamino group linked to a 4-chlorophenol, contributing to its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to 2-[1-(Benzylamino)ethyl]-4-chlorophenol exhibit notable anticancer activity. For instance, studies on related Mannich bases have shown increased cytotoxicity against various cancer cell lines, including human colorectal cancer (HCT-116) and prostate cancer (PC-3). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways such as HSP90 and TRAP1 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Mannich Base A (similar structure)HCT-1160.81Apoptosis induction
Mannich Base BPC-3<10Inhibition of cell proliferation
2-[1-(Benzylamino)ethyl]-4-chlorophenolTBDTBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar chlorophenol derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that 2-[1-(Benzylamino)ethyl]-4-chlorophenol may possess similar activity. The presence of the benzylamino group enhances lipophilicity, which is crucial for membrane penetration in bacterial cells.

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases. Compounds that resemble 2-[1-(Benzylamino)ethyl]-4-chlorophenol have been shown to interact with acetylcholinesterase and butyrylcholinesterase, potentially leading to therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

A notable study evaluated the biological activity of a series of chlorophenol derivatives, including compounds structurally related to 2-[1-(Benzylamino)ethyl]-4-chlorophenol. The study utilized various assays such as the Salmonella/microsome assay and DNA repair assays to assess carcinogenic potential and cytotoxicity. The results indicated that these compounds exhibited selective toxicity towards cancer cells without significant effects on normal cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Benzylaminoethyl Groups

  • 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine (): This piperazine derivative shares the benzylaminoethyl motif but incorporates a thiazolyl group and a piperazine ring. The addition of these heterocycles increases molecular weight (413.02 g/mol) and likely alters bioavailability.
  • (+/-)-2-(Benzylamino)propionphenone Hydrochloride (): The benzylamino group here is attached to a propiophenone backbone. The ketone group enhances polarity, and the hydrochloride salt improves aqueous solubility compared to the free base form of the target compound. This contrast underscores how functional group placement influences physicochemical properties .

Chlorophenol Derivatives

  • 4-Chlorophenol (): A simpler analog lacking the benzylaminoethyl group. It has a lower molecular weight (128.56 g/mol) and higher volatility. Its oral LD₅₀ in rats is 260 mg/kg, reflecting significant toxicity due to unmodified phenolic reactivity. The target compound’s benzylaminoethyl group may reduce acute toxicity by sterically hindering interaction with biological targets .
  • 2,4-Dichlorophenol (): With two chlorine substituents, this compound exhibits greater lipophilicity and environmental persistence.

Amino-Substituted Phenolic Compounds

  • Procaine (): A diethylaminoethyl ester of para-aminobenzoic acid. The ester linkage and tertiary amine enhance solubility and stability, making it suitable for injectable formulations (e.g., local anesthetics). Unlike the target compound, Procaine’s ester group is prone to hydrolysis, which influences its metabolic clearance .
  • Compound 28a (): A (4-chlorobenzyl)amino-substituted benzoic acid derivative. The carboxylic acid group introduces strong acidity (pKa ~2–3), whereas the target compound’s phenol group (pKa ~9–10) would exhibit milder acidity. This difference impacts ionization states under physiological conditions .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility LD₅₀ (mg/kg) Applications/Notes
2-[1-(Benzylamino)ethyl]-4-chlorophenol C₁₅H₁₆ClNO 273.75 Phenol, benzylaminoethyl Moderate (organic) Not reported Potential antimicrobial
4-Chlorophenol C₆H₅ClO 128.56 Phenol, chloro Low (aqueous) 260 (oral, rat) Disinfectant, toxic
Procaine C₁₃H₂₀N₂O₂ 236.31 Ester, diethylaminoethyl High (aqueous) 50 (IV, mouse) Local anesthetic
Piperazine derivative C₂₂H₂₅ClN₄S 413.02 Piperazine, thiazolyl, benzylaminoethyl Low (organic) 800 (IP, mouse) Research compound

Key Findings and Implications

  • Synthesis: High-yield protocols for benzylamino-substituted compounds (e.g., 28a and 28b in ) suggest viable pathways for synthesizing the target molecule through saponification and coupling reactions .
  • Toxicity: Structural analogs like the piperazine derivative () exhibit moderate toxicity, implying that the target compound’s benzylaminoethyl group may mitigate risks compared to simpler chlorophenols .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(Benzylamino)ethyl]-4-chlorophenol, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound can be synthesized via reductive amination. For example, condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol, followed by NaBH₄ reduction in THF/ethanol (1:1 v/v) at 273 K yields the target compound. Purification via silica-gel chromatography (chloroform) achieves 83.5% yield . Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent polarity (THF/ethanol) to enhance enantiomeric purity and reduce byproducts.

Q. How can researchers confirm the structural identity of 2-[1-(Benzylamino)ethyl]-4-chlorophenol?

  • Methodological Answer : Use a combination of:

  • SMILES/InChIKey : Canonical SMILES Clc1ccc(c(c1)Cc1ccccc1)O and InChIKey NCKMMSIFQUPKCK-UHFFFAOYSA-N for database cross-referencing .
  • Spectroscopy : ¹H/¹³C NMR to verify benzylamino and chlorophenol moieties. X-ray crystallography resolves absolute configuration, as demonstrated for analogous compounds, confirming intramolecular O-H⋯N hydrogen bonding .

Q. What toxicological endpoints are critical for preliminary safety assessments of this compound?

  • Methodological Answer : Prioritize assays for:

  • Acute Oral Toxicity (LD₅₀ in rodents).
  • Skin Sensitization (OECD 406 guinea pig maximization test).
  • Aquatic Toxicity (Daphnia magna EC₅₀).
EndpointReported DataSource
Acute Oral ToxicityLD₅₀ = 320 mg/kg (rat)
Skin SensitizationPositive in 80% cases

Advanced Research Questions

Q. How can enantiomeric purity of 2-[1-(Benzylamino)ethyl]-4-chlorophenol be ensured during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) and monitor stereochemistry via:

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC).
  • Circular Dichroism (CD) to confirm optical activity.
  • X-ray Crystallography to resolve absolute configuration, as demonstrated for structurally similar aminophenols .

Q. What computational methods validate non-covalent interactions (e.g., C-H⋯π) in this compound’s crystal structure?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and identify weak interactions.
  • Use Mercury Software to analyze crystallographic data (e.g., C-H⋯π distances < 3.5 Å) .
  • Compare with experimental X-ray data to correlate intramolecular hydrogen bonding with conformational stability .

Q. How do researchers resolve contradictions in toxicological data across studies?

  • Methodological Answer :

  • Meta-analysis : Adjust for variables like purity (e.g., HPLC >95%), solvent carriers, and species-specific metabolism.
  • Dose-Response Reevaluation : For skin sensitization, reassess using human epidermal models (e.g., KeratinoSens™) to mitigate rodent assay false positives .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) in positive ion mode.
  • GC-MS for volatile byproducts (e.g., residual benzyl chloride).
  • ICP-OES to detect heavy metal catalysts (e.g., Pd ≤ 10 ppm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.